2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a prop-2-en-1-ylsulfanyl group and a thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Core: The benzamide core can be introduced via an amidation reaction between a benzoyl chloride derivative and the thiazole-containing amine.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The final step involves the nucleophilic substitution of a suitable leaving group on the benzamide core with prop-2-en-1-ylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The prop-2-en-1-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to the corresponding amine under suitable conditions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-en-1-ylsulfanyl group and thiazole ring are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide core.
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)phenylacetamide: Contains a phenylacetamide core instead of benzamide.
Uniqueness
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the prop-2-en-1-ylsulfanyl group and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLWYRGXPJBJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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